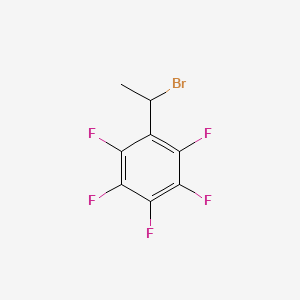
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with five fluorine atoms and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene can be synthesized through the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction typically involves the use of bromine or hydrogen bromide in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the methyl group with a bromoethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or primary amines under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include hydroxyl, cyano, or amino derivatives.
Oxidation Reactions: Products include alcohols or ketones.
Reduction Reactions: Products include ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological or chemical activities. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Consists of a benzene ring with a single bromine atom. It is less reactive compared to 1-(1-Bromoethyl)-2,3,4,5,6-pentafluorobenzene due to the absence of fluorine atoms.
1-Bromo-2,3,4,5,6-pentafluorobenzene: Similar structure but lacks the ethyl group. It is used in similar applications but has different reactivity and properties.
1-(1-Bromoethyl)benzene: Lacks the fluorine atoms, making it less stable and less reactive compared to this compound.
Uniqueness: this compound is unique due to the presence of both the bromoethyl group and the five fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
652-28-8 |
|---|---|
Molekularformel |
C8H4BrF5 |
Molekulargewicht |
275.01 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c1-2(9)3-4(10)6(12)8(14)7(13)5(3)11/h2H,1H3 |
InChI-Schlüssel |
CNLDGKGDVGXTEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
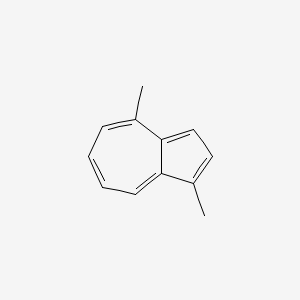
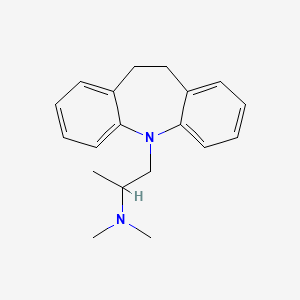
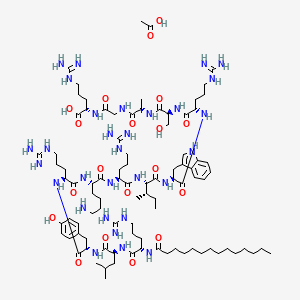
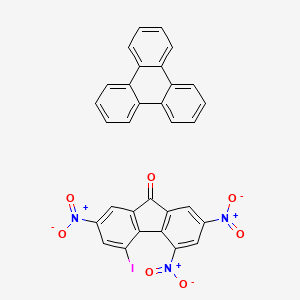

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

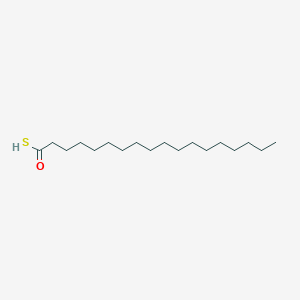
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

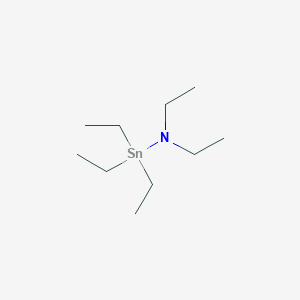
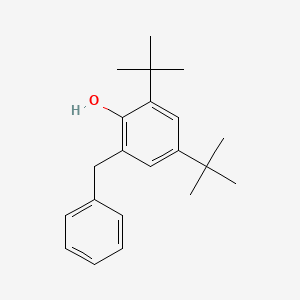
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
